molecular formula C7H4Cl4 B098476 1,3,5-Trichloro-2-(chloromethyl)benzene CAS No. 17293-03-7

1,3,5-Trichloro-2-(chloromethyl)benzene

Cat. No.: B098476
CAS No.: 17293-03-7
M. Wt: 229.9 g/mol
InChI Key: NJQRKFOZZUIMGW-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(chloromethyl)benzene is an organic compound with the molecular formula C7H4Cl4. It is a chlorinated derivative of benzene, characterized by the presence of three chlorine atoms and one chloromethyl group attached to the benzene ring. This compound is used in various chemical processes and has significant industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2-(chloromethyl)benzene can be synthesized through the chlorination of 1,3,5-trichlorobenzene. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chloromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-(chloromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Trichloro-2-(chloromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of chlorinated aromatic compounds and their biological effects.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-(chloromethyl)benzene involves its interaction with nucleophiles due to the presence of electron-withdrawing chlorine atoms. This makes the chloromethyl group highly reactive towards nucleophilic substitution reactions. The compound can also undergo oxidative and reductive transformations, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Uniqueness

1,3,5-Trichloro-2-(chloromethyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other trichlorobenzenes. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

1,3,5-trichloro-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQRKFOZZUIMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892072
Record name 2,4,6-Trichlorobenzyl chloride
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Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17293-03-7, 1344-32-7
Record name 1,3,5-Trichloro-2-(chloromethyl)benzene
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Record name Benzene, trichloro(chloromethyl)-
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Record name 2,4,6-Trichlorobenzyl chloride
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Record name Benzene, trichloro(chloromethyl)-
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Record name 2,4,6-Trichlorobenzyl chloride
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Record name Trichloro(chloromethyl)benzene
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Record name 1,3,5-trichloro-2-(chloromethyl)benzene
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Record name 2,4,6-TRICHLOROBENZYL CHLORIDE
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